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Compound of Interest

2-Ethyl-1-benzofuran-3-
Compound Name:
carbaldehyde

Cat. No.: B167650

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic characteristics of novel compounds is paramount. This
technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for the heterocyclic aldehyde, 2-Ethyl-1-
benzofuran-3-carbaldehyde.

This document presents a detailed summary of the available spectroscopic data for 2-Ethyl-1-
benzofuran-3-carbaldehyde, a molecule of interest in synthetic and medicinal chemistry. The
information is structured to be a practical resource, featuring tabulated data for quick reference,
detailed experimental protocols for reproducibility, and a visual representation of the general
analytical workflow.

Chemical Structure and Properties

2-Ethyl-1-benzofuran-3-carbaldehyde possesses the molecular formula C11H1002 and a
molecular weight of 174.20 g/mol .[1][2] Its structure consists of a benzofuran core substituted
with an ethyl group at the 2-position and a formyl (aldehyde) group at the 3-position.
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Identifier Value

IUPAC Name 2-ethyl-1-benzofuran-3-carbaldehyde
CAS Number 10035-41-3

Molecular Formula C11H1002

Molecular Weight 174.20 g/mol

Physical Form Solid

Boiling Point 148-150°C at 15 Torr

Spectroscopic Data

A thorough analysis of the spectroscopic data is essential for the unequivocal identification and
characterization of 2-Ethyl-1-benzofuran-3-carbaldehyde. While a complete set of
experimentally derived spectra for this specific molecule is not readily available in all public
repositories, the following sections compile the known data and provide expected spectral
features based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for 2-Ethyl-1-benzofuran-3-carbaldehyde

m/z Interpretation
174 [M]* (Molecular lon)
145 [M - CHOJ*

117 [M - CHO - C2Ha]*

Data sourced from GC-MS analysis available on PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Although specific experimental spectra for 2-Ethyl-1-benzofuran-3-carbaldehyde
are not publicly available, predicted *H and 3C NMR data are presented below based on
established chemical shift principles for benzofuran and aldehyde moieties.

Table 2: Predicted *H NMR Spectral Data for 2-Ethyl-1-benzofuran-3-carbaldehyde

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.2 S 1H CHO
~8.2-7.8 m 1H Ar-H
~7.6-7.2 m 3H Ar-H
~3.0 q 2H CH2
~1.4 t 3H CHs

Table 3: Predicted 3C NMR Spectral Data for 2-Ethyl-1-benzofuran-3-carbaldehyde

Chemical Shift (6, ppm) Assighment
~185 C=0 (aldehyde)
~160 C2 (benzofuran)
~155 C7a (benzofuran)
~130 - 120 Aromatic C-H
~118 C3 (benzofuran)
~112 Aromatic C-H
~25 CH2

~13 CHs

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 4: Expected IR Absorption Bands for 2-Ethyl-1-benzofuran-3-carbaldehyde

Wavenumber (cm~?) Intensity Assignment
~2970 - 2850 Medium C-H stretch (aliphatic)
~2850 - 2750 Medium C-H stretch (aldehyde)
C=0 stretch (conjugated
~1680 Strong
aldehyde)
~1600, ~1450 Medium-Strong C=C stretch (aromatic)
~1250 Strong C-O stretch (furan)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented. These should be adapted and optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Ethyl-1-benzofuran-3-carbaldehyde in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds).

o Data Acquisition: Record *H and 3C NMR spectra on a spectrometer operating at a
frequency of 300 MHz or higher. For 13C NMR, a sufficient number of scans should be
acquired to achieve an adequate signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
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o Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the
compound with dry potassium bromide and pressing the mixture into a thin disk.
Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) IR spectroscopy can be
used by placing the sample directly on the ATR crystal.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as Gas Chromatography (GC) for volatile compounds or direct infusion for less
volatile solids.

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) for
GC-MS.

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

» Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Ethyl-1-benzofuran-3-carbaldehyde.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

This technical guide serves as a foundational resource for professionals engaged in research
and development involving 2-Ethyl-1-benzofuran-3-carbaldehyde. The provided
spectroscopic data and experimental protocols are intended to facilitate further investigation
and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-1-benzofuran-3-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167650#spectroscopic-data-of-2-ethyl-1-benzofuran-
3-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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